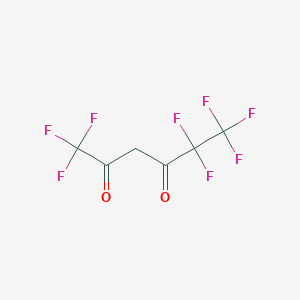

1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione

Descripción general

Descripción

1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione is a fluorinated β-diketone with the molecular formula C₂F₅COCH₂COCF₃. It is known for its high volatility and strong chelating properties, making it useful in various chemical applications, particularly in the extraction of metal ions and chemical vapor deposition processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione can be synthesized through the reaction of hexafluoroacetone with ethyl acetate in the presence of a base. The reaction typically involves the following steps:

Reaction of hexafluoroacetone with ethyl acetate: This step is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Purification: The crude product is purified using distillation or recrystallization techniques to obtain the desired compound

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods .

Análisis De Reacciones Químicas

Types of Reactions

1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione undergoes various chemical reactions, including:

Chelation: It forms stable complexes with metal ions, making it useful in metal extraction and purification processes.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used in substitution reactions, often in polar aprotic solvents.

Major Products Formed

Chelation: Metal complexes of this compound.

Substitution: Substituted derivatives where fluorine atoms are replaced by other functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula : CHFO

Molecular Weight : 258.07 g/mol

CAS Number : 20825-07-4

Physical State : Colorless to pale yellow liquid

Density : 1.538 g/mL at 25°C

Boiling Point : 118.7°C at 760 mmHg

Flash Point : 37.9°C

These properties contribute to the compound's stability and reactivity in various applications.

Material Science

1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione is utilized in the development of advanced materials due to its fluorinated structure which imparts unique surface properties:

- Fluorinated Polymers : The compound serves as a precursor for synthesizing fluorinated polymers that exhibit high chemical resistance and low surface energy. These materials are critical in applications such as coatings and adhesives where durability and non-stick properties are desired.

- Nanocomposites : Research has shown that incorporating this compound into nanocomposites enhances their mechanical properties and thermal stability. Studies indicate improved performance in high-temperature environments .

Pharmaceuticals

The compound's unique chemical structure allows it to act as an effective building block in pharmaceutical synthesis:

- Drug Development : It has been explored as an intermediate in the synthesis of bioactive compounds with potential therapeutic effects. Its fluorinated nature can enhance the metabolic stability of drugs .

- Antiviral Agents : Preliminary studies suggest that derivatives of octafluoro-2,4-hexanedione may exhibit antiviral properties by interfering with viral replication processes . This opens avenues for developing new antiviral medications.

Environmental Applications

The environmental impact of fluorinated compounds is a significant area of study:

- Pollution Control : Research indicates that octafluoro-2,4-hexanedione can be used in the remediation of contaminated sites due to its ability to bind with heavy metals and other pollutants . This property is particularly useful in soil and water treatment processes.

- Green Chemistry Initiatives : The compound is being evaluated for its role in green chemistry applications where it may serve as a solvent or reagent that minimizes environmental impact compared to traditional solvents .

Case Study 1: Development of Fluorinated Coatings

A study conducted by researchers at a leading materials science institute demonstrated the effectiveness of this compound in creating a new class of fluorinated coatings. These coatings exhibited superior water repellency and chemical resistance compared to non-fluorinated counterparts. The research highlighted the potential for these coatings in automotive and aerospace applications where durability is critical.

Case Study 2: Antiviral Compound Synthesis

In a pharmaceutical study published in a peer-reviewed journal, scientists synthesized several derivatives of octafluoro-2,4-hexanedione to evaluate their antiviral activity against influenza viruses. The results indicated significant inhibition of viral replication in vitro, suggesting that further development could lead to effective antiviral therapies.

Mecanismo De Acción

The mechanism of action of 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione involves its strong chelating properties. The compound forms stable complexes with metal ions by coordinating through its carbonyl groups. This chelation process is facilitated by the electron-withdrawing effect of the fluorine atoms, which enhances the compound’s ability to bind metal ions .

Comparación Con Compuestos Similares

Similar Compounds

Hexafluoroacetylacetone: Another fluorinated β-diketone with similar chelating properties.

1,1,1-Trifluoro-2,4-pentanedione: A related compound with fewer fluorine atoms, resulting in different chemical properties.

1,1,1,2,2,3,3,7,7,8,8,9,9,9-Tetradecafluoro-4,6-nonanedione: A longer-chain fluorinated β-diketone with enhanced stability.

Uniqueness

1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione is unique due to its high degree of fluorination, which imparts exceptional volatility and strong chelating properties. These characteristics make it particularly useful in applications requiring high stability and reactivity .

Actividad Biológica

1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione (CAS Number: 20825-07-4) is a fluorinated organic compound with significant interest in various fields including materials science and biology. This compound is characterized by its unique molecular structure and properties that stem from the presence of fluorine atoms. Understanding its biological activity is essential for evaluating its potential applications and safety.

- Molecular Formula: C₆H₂F₈O₂

- Molecular Weight: 258.07 g/mol

- Structural Characteristics: The compound features a hexanedione backbone with eight fluorine substituents that impart hydrophobic characteristics and influence its reactivity.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its effects on cellular systems and potential toxicity. Key findings from various studies include:

- Cytotoxicity: Research indicates that octafluoro-2,4-hexanedione exhibits cytotoxic effects on mammalian cells. The mechanism appears to involve oxidative stress and disruption of cellular membranes due to its lipophilic nature .

- Genotoxicity: Some studies have reported genotoxic effects associated with exposure to this compound. It can induce DNA damage in vitro, which raises concerns regarding its mutagenic potential .

- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic functions in exposed organisms .

Study 1: Cytotoxic Effects on Human Cell Lines

A study conducted on human liver cell lines (HepG2) assessed the cytotoxicity of octafluoro-2,4-hexanedione. The results demonstrated a dose-dependent increase in cell death at concentrations above 50 µM. Mechanistic investigations revealed that the compound induces apoptosis through the mitochondrial pathway.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 70 |

| 100 | 30 |

Study 2: Genotoxicity Assessment

In a genotoxicity assay using the comet assay method on human lymphocytes, octafluoro-2,4-hexanedione was found to significantly increase DNA strand breaks at concentrations starting from 25 µM.

| Concentration (µM) | DNA Damage Index |

|---|---|

| 0 | 0 |

| 25 | 1.5 |

| 50 | 3.0 |

| 100 | 5.5 |

The biological activity of octafluoro-2,4-hexanedione can be attributed to several mechanisms:

- Oxidative Stress: The introduction of fluorine atoms alters the electron density around the carbonyl groups in the dione structure, leading to increased production of reactive oxygen species (ROS) upon metabolism.

- Membrane Disruption: Due to its hydrophobic nature, the compound can integrate into lipid bilayers of cellular membranes, disrupting their integrity and function.

- Enzyme Interference: The compound's ability to form adducts with nucleophilic sites on enzymes may inhibit their activity and disrupt metabolic pathways.

Propiedades

IUPAC Name |

1,1,1,5,5,6,6,6-octafluorohexane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F8O2/c7-4(8,6(12,13)14)2(15)1-3(16)5(9,10)11/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKBKOFWQWACLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(C(F)(F)F)(F)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174941 | |

| Record name | 3H,3H-Perfluoro-2,4-hexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20825-07-4 | |

| Record name | 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020825074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H,3H-Perfluoro-2,4-hexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,1,1,5,5,6,6,6-Octafluoro-2,4-hexanedione interact with metal ions and what are the implications of this interaction?

A1: this compound acts as a chelating agent, forming stable complexes with various transition metal ions. [, ] This interaction stems from the β-diketone moiety, which provides two oxygen atoms capable of coordinating with metal centers.

Q2: What are the advantages of using this compound in chemical vapor deposition compared to conventional barium precursors?

A2: this compound forms barium bis chelates that exhibit superior volatility and thermal stability compared to traditional barium precursors like barium hexafluoroacetylacetonate [Ba(hfa)₂] or barium heptafluorodimethyloctanedionate [Ba(fod)₂]. [] This allows for the deposition of barium fluoride (BaF₂) thin films at lower temperatures (190-220°C) using low-pressure chemical vapor deposition (CVD), offering greater control over film properties and potentially reducing energy consumption during the process. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.